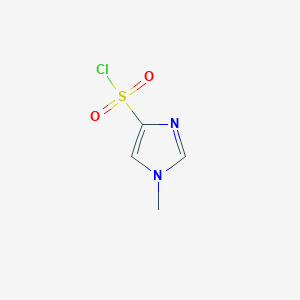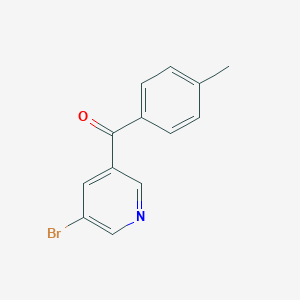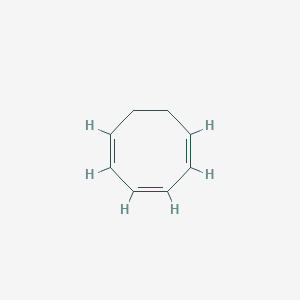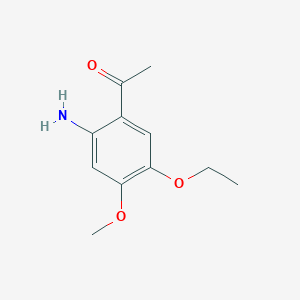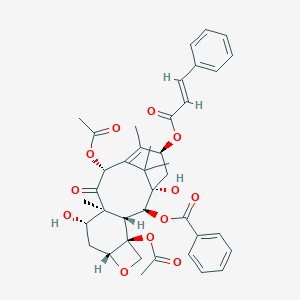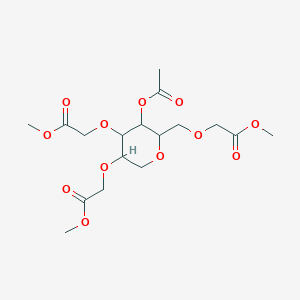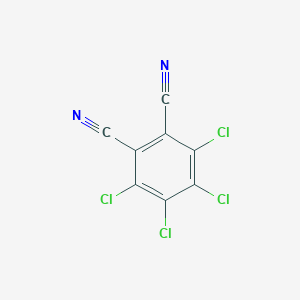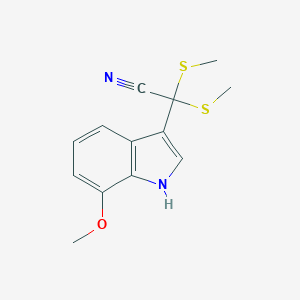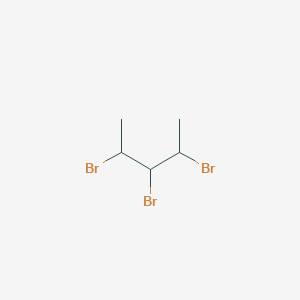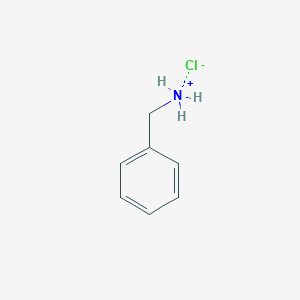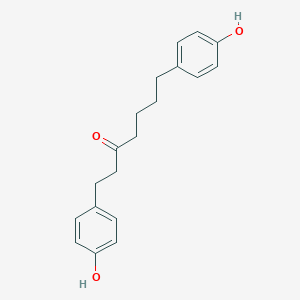
1,7-Bis(4-hidroxifenil)-3-heptanona
Descripción general
Descripción
Acerogenin G is a chemical compound known for its unique structure and properties. It is a member of the diarylheptanoid family, which are natural products found in various plants, including turmeric (Curcuma longa) and ginger (Etlingera elatior). These compounds are known for their antioxidant and potential pharmacological properties .
Aplicaciones Científicas De Investigación
Acerogenin G has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural dyes and as a food additive for its coloring properties
Mecanismo De Acción
Target of Action
1,7-Bis(4-hydroxyphenyl)-3-heptanone, also known as N-17, primarily targets the nucleocapsid (N) protein of the SARS-CoV-2 virus . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 exhibits outstanding inhibitory activity against the N protein . It binds to the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The affinity of N-17 to the N-NTD has been predicted using molecular docking and molecular dynamics simulation .
Biochemical Pathways
It is known that the n protein plays a significant role in the replication cycle of sars-cov-2, and inhibiting this protein can disrupt the virus’s ability to replicate .
Pharmacokinetics
A similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has been reported to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could potentially be a promising therapeutic agent for COVID-19 .
Análisis Bioquímico
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)-3-heptanone has been identified as a compound with outstanding inhibitory activity . It has been found to bind to the N-terminal domain of the N protein (N-NTD) in SARS-CoV-2 . This interaction has been validated using drug affinity responsive target stability assays .
Cellular Effects
1,7-Bis(4-hydroxyphenyl)-3-heptanone has shown cytotoxicity against human oral squamous cell carcinoma (OSCC) cells exhibiting multidrug resistance . It has been found to induce intracellular reactive oxygen species (ROS) resulting in apoptotic cell death within 24 hours, through activation of caspase-3/7 and caspase-9 .
Molecular Mechanism
The molecular mechanism of 1,7-Bis(4-hydroxyphenyl)-3-heptanone involves binding to the N-terminal domain of N protein (N-NTD) in SARS-CoV-2 . This binding has been validated using drug affinity responsive target stability assays . The affinity of 1,7-Bis(4-hydroxyphenyl)-3-heptanone to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .
Temporal Effects in Laboratory Settings
It has been found to exhibit excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acerogenin G can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the final product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of Acerogenin G often involves the extraction of turmeric oleoresin, which contains curcuminoids. The extraction process uses solvents such as acetone, dichloromethane, or ethanol. The extracted oleoresin is then purified to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Acerogenin G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated derivatives
Comparación Con Compuestos Similares
Acerogenin G is similar to other diarylheptanoids, such as:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: Another curcuminoid with similar biological activities.
Bisdemethoxycurcumin: A curcuminoid with potent antioxidant properties.
Uniqueness
Acerogenin G is unique due to its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications .
Propiedades
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUSAHBDACNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130233-83-9 | |
| Record name | 130233-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



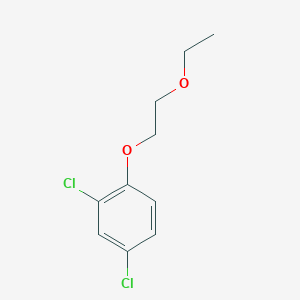
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
